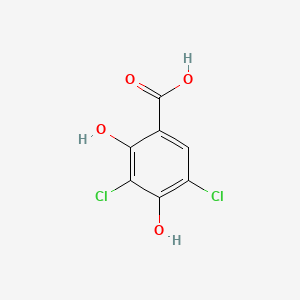

3,5-Dichloro-2,4-dihydroxybenzoic acid

Description

Properties

IUPAC Name |

3,5-dichloro-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOWQHCAVUUGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207862 | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59119-79-8 | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059119798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dichloro 2,4 Dihydroxybenzoic Acid and Analogues

De Novo Synthesis Strategies and Precise Reaction Condition Optimization

De novo synthesis refers to the construction of the target molecule from simpler, readily available precursors. These strategies often involve the sequential introduction of functional groups onto an aromatic scaffold, requiring careful optimization of each reaction step to ensure the desired substitution pattern.

Strategies for the Directed Carboxylation of Chlorinated Phenolic Precursors, including Kolbe-Schmitt Reaction Adaptations

The Kolbe-Schmitt reaction is a cornerstone of phenolic acid synthesis, involving the carboxylation of a phenoxide ion with carbon dioxide under heat and pressure. wikipedia.orgbyjus.comorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the phenoxide to CO₂, followed by acidification to yield the aromatic hydroxy acid. testbook.com

For the synthesis of 3,5-dichloro-2,4-dihydroxybenzoic acid, a suitable starting material would be 2,4-dichlororesorcinol. The phenoxide of this precursor is generated using a strong base, such as sodium or potassium hydroxide. The subsequent carboxylation is an electrophilic aromatic substitution, where the highly activated phenoxide ring attacks the weak electrophile, CO₂. The positions of the existing chloro and hydroxyl substituents significantly direct the regiochemical outcome of this carboxylation. The hydroxyl groups are strongly activating and ortho-, para-directing, while the chloro groups are deactivating but also ortho-, para-directing. In this specific precursor, the carboxylation is directed to the position between the two hydroxyl groups.

Adaptations for chlorinated precursors often require more forcing conditions (higher temperatures and pressures) compared to non-halogenated phenols due to the electron-withdrawing and deactivating nature of the chlorine atoms.

| Precursor | Base | Reaction Conditions | Primary Product |

| 2,4-Dichlororesorcinol | NaOH / KOH | High Temperature (e.g., 150-200°C), High Pressure CO₂ (e.g., >100 atm) | This compound |

| Phenol (B47542) | NaOH | 125°C, 100 atm CO₂ | Salicylic acid (ortho-hydroxybenzoic acid) |

| Phenol | KOH | 125°C, 100 atm CO₂ | 4-Hydroxybenzoic acid (para-hydroxybenzoic acid) |

Regioselective Halogenation Approaches for Dihydroxybenzoic Acid Scaffolds

An alternative synthetic route involves the direct, regioselective halogenation of a dihydroxybenzoic acid scaffold, such as 2,4-dihydroxybenzoic acid (β-resorcylic acid). The hydroxyl and carboxyl groups on the aromatic ring direct the position of incoming electrophiles. Both hydroxyl groups are strongly activating and ortho-, para-directing. The carboxyl group is deactivating and meta-directing.

The positions ortho and para to the two hydroxyl groups (positions 3, 5, and 6) are highly activated. To achieve dichlorination at the 3 and 5 positions, a suitable chlorinating agent is required under controlled conditions. Exhaustive chlorination of 2,4-dihydroxybenzoic acid can lead to the formation of polychlorinated derivatives. researchgate.net A strategy to achieve the desired 3,5-dichloro product involves the careful selection of the chlorinating agent and stoichiometry. For example, using reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) in an appropriate solvent allows for controlled chlorination.

| Starting Material | Halogenating Agent | Conditions | Product |

| 2,4-Dihydroxybenzoic acid | Sulfuryl chloride (SO₂Cl₂) (2 equivalents) | Inert solvent, controlled temperature | This compound |

| 4-Amino-2-hydroxybenzoic acid | Chlorine gas | Acetic acid | 2,4,4,6,6-Pentachloro-cyclohexene-1-dione-3,5 (via ring opening) researchgate.net |

| 4-Acetylamino-2-hydroxybenzoic acid | Chlorine gas | Acetic acid | 4-Acetylamino-3,5-dichloro-2-hydroxy-benzoic acid researchgate.net |

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

Complex molecules like this compound can be constructed via multi-step pathways starting from simpler aromatics. One plausible route begins with resorcinol (B1680541) (1,3-dihydroxybenzene).

Carboxylation: The first step is the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid, typically via the Kolbe-Schmitt reaction.

Chlorination: The resulting 2,4-dihydroxybenzoic acid is then subjected to controlled dichlorination, as described in the previous section, to install chlorine atoms at the 3 and 5 positions.

Another potential pathway could start with 3,5-dichlorobenzoic acid. chemicalbook.comgoogle.com However, the subsequent introduction of two hydroxyl groups at the 2 and 4 positions is challenging due to the deactivating nature of the existing chlorine and carboxyl groups. This would likely require harsh conditions, such as high-temperature alkaline fusion, which may lack regioselectivity and produce multiple isomers. orgsyn.org Therefore, the former pathway starting from resorcinol is generally more synthetically viable.

Functional Group Interconversion Strategies in the Synthesis of Derivatives

Functional group interconversions are essential for creating analogues of this compound. These reactions modify the existing hydroxyl or carboxylic acid groups to produce a library of structurally related compounds for further research.

Acylation and Condensation Reactions for Structurally Modified Analogues

Acylation: The two hydroxyl groups of this compound can be readily acylated to form esters. This is typically achieved by reacting the parent compound with an acid anhydride (B1165640) or an acyl chloride in the presence of a base or catalyst. wikipedia.orgyoutube.com For example, treatment with acetic anhydride can yield the corresponding diacetylated derivative. chemguide.co.uk This reaction converts the phenolic hydroxyls into ester groups, altering the molecule's electronic properties and solubility.

Condensation Reactions: The carboxylic acid group can be converted into other functional groups to build more complex analogues. A common strategy involves converting the carboxylic acid to its corresponding acid hydrazide. This is typically done by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then reacting the ester with hydrazine (B178648) hydrate. chemmethod.comchemmethod.com The resulting 3,5-dichloro-2,4-dihydroxybenzoyl hydrazide is a versatile intermediate. It can undergo condensation reactions with various aldehydes or ketones to form a wide array of hydrazide-hydrazone derivatives. nih.govnih.gov These reactions create a new carbon-nitrogen double bond (imine), linking the core structure to other aromatic or aliphatic moieties.

| Reagent | Reaction Type | Functional Group Modified | Resulting Structure |

| Acetic Anhydride | Acylation | Hydroxyl groups | Di-acetylated ester |

| Hydrazine Hydrate (on ester) | Hydrazidation | Carboxylic acid (via ester) | Acid hydrazide |

| Aromatic Aldehydes (on hydrazide) | Condensation | Acid hydrazide | Hydrazide-hydrazone |

Deacetylation and Other Protective Group Manipulations

In the course of a multi-step synthesis, it is often necessary to temporarily "mask" or protect reactive functional groups like hydroxyls to prevent them from participating in undesired side reactions. organic-chemistry.orglibretexts.org Acetylation is a common method for protecting phenolic hydroxyl groups. researchgate.net The resulting acetyl esters are generally stable to a range of reaction conditions but can be easily removed when desired.

Deacetylation , the removal of these acetyl protective groups, is typically accomplished by hydrolysis under either acidic or basic conditions. For example, a compound like 4-acetylamino-3,5-dichloro-2-hydroxy-benzoic acid can be saponified (hydrolyzed with a base like NaOH) to remove the acetyl group from the amino function. researchgate.net Similarly, acetyl groups on hydroxyls can be removed to regenerate the free phenol. This deprotection step is crucial in the final stages of a synthesis to unmask the desired functional groups.

Other protective groups for hydroxyls include benzyl (B1604629) ethers, which are stable to many reagents but can be removed under mild catalytic hydrogenation conditions, and various silyl (B83357) ethers, which are typically removed by acid hydrolysis or fluoride (B91410) ion sources. wiley-vch.deresearchgate.net The choice of protecting group depends on the specific reaction sequence and the stability required at each step, a concept known as an orthogonal protecting group strategy. organic-chemistry.org

Considerations for Scalable and Sustainable Synthetic Routes in Industrial Research

The transition of a synthetic route from laboratory-scale discovery to industrial-scale production necessitates a critical evaluation of factors beyond mere chemical yield. For this compound and its analogues, industrial research focuses on developing methodologies that are not only efficient but also economically viable, safe, and environmentally sustainable. This involves a holistic approach that considers the entire lifecycle of the chemical process, from raw material sourcing to waste management.

Key industrial considerations include the cost and availability of starting materials, the reduction of hazardous reagents and reaction steps, energy efficiency, and compliance with increasingly stringent environmental regulations. Traditional methods for synthesizing related structures, such as the alkaline fusion of dihalobenzoic or sulfobenzoic acids, often require harsh conditions like extremely high temperatures (280–310°C) and corrosive reagents, making them less suitable for modern industrial practices. orgsyn.org Consequently, current research is geared towards greener and more efficient alternatives.

Modern synthetic strategies prioritize principles of green chemistry, aiming to improve atom economy, minimize waste, and utilize safer solvents and catalysts. mdpi.comrasayanjournal.co.in For chlorinated and hydroxylated benzoic acids, this includes moving away from hazardous diazotization procedures and the use of chlorine gas, in favor of safer chlorinating agents like sodium hypochlorite. google.comgoogle.com Furthermore, the development of catalytic processes, including biocatalysis, represents a significant leap forward in achieving sustainable production goals.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Philosophies for Benzoic Acid Analogues

| Feature | Traditional Synthetic Routes | Modern Sustainable Routes |

|---|---|---|

| Reagents | Often uses hazardous materials (e.g., fuming H₂SO₄, molten NaOH/KOH, chlorine gas). orgsyn.org | Emphasizes safer, less toxic reagents (e.g., sodium hypochlorite, enzymes). google.commdpi.com |

| Reaction Conditions | Typically involves extreme temperatures and pressures. orgsyn.org | Aims for milder conditions (e.g., lower temperatures, atmospheric pressure). mdpi.com |

| Solvents | Heavy reliance on volatile organic compounds (VOCs). | Preference for greener solvents like water or solvent-free conditions. mdpi.comchemmethod.com |

| Energy Consumption | High energy input required for prolonged heating or high pressures. | Reduced energy needs through catalysis or alternative energy sources (e.g., microwaves). mdpi.comchemmethod.com |

| Waste Generation | Often produces significant amounts of hazardous waste and by-products. | Designed to minimize waste through high atom economy and recyclable catalysts. mdpi.com |

| Safety | Higher risks associated with hazardous materials and extreme conditions. orgsyn.orggoogle.com | Inherently safer design by avoiding dangerous reagents and processes. google.comgoogle.com |

A prominent example of a sustainable approach is the use of biocatalysis. The enzymatic carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid (2,6-DHBA), an analogue of the target compound, highlights the potential of this technology for industrial application. mdpi.com This method operates in an aqueous medium at moderate temperatures (30°C) and utilizes CO2 as a carboxylating agent. mdpi.com A key challenge in scaling up such reactions is the unfavorable thermodynamic equilibrium, which can limit product yield. mdpi.com Industrial research has addressed this by implementing in situ product removal (ISPR), where an adsorbent resin is added to the reaction mixture to continuously remove the product, thereby driving the reaction forward and achieving yields above 80%. mdpi.com The process also incorporates the recycling of the reaction medium, adsorbent, and solvents, further enhancing its sustainability profile. mdpi.com

The table below details the parameters from a lab-scale-up of this enzymatic process, demonstrating its potential for industrial translation.

Table 2: Key Parameters in a Scaled-Up Enzymatic Synthesis of 2,6-Dihydroxybenzoic Acid mdpi.com

| Parameter | Value/Condition |

|---|---|

| Reaction Scale | 1.5 L |

| Starting Material | 80 mM Resorcinol |

| Enzyme | 2,6-DHBD cell-free extract |

| Reaction Medium | 1 M aqueous Triethanolamine (TEA) saturated with CO₂ |

| Temperature | 30 °C |

| CO₂ Supply | Continuous gassing at 20 mL/min |

| Process Enhancement | In situ product removal (ISPR) using Dowex® 1X8-50 adsorber |

| Product Yield | > 80% |

| Product Purity | > 99.8% |

| Sustainability Feature | Recyclability of reaction medium, adsorber, and solvents demonstrated. |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3,5 Dichloro 2,4 Dihydroxybenzoic Acid

Mechanistic Investigations of Electrophilic and Nucleophilic Substitution Reactions, emphasizing Aromatic Halogen and Hydroxyl Reactivity

Electrophilic Aromatic Substitution (EAS): The aromatic ring of 3,5-dichloro-2,4-dihydroxybenzoic acid is highly substituted, leaving only one position (C6) available for potential electrophilic attack. The directing effects of the existing substituents determine the feasibility of such reactions. The two hydroxyl groups are potent activating groups and direct incoming electrophiles to positions ortho and para relative to themselves. The chlorine atoms and the carboxylic acid group are deactivating; the chlorines are ortho-, para-directing, while the carboxylic acid is meta-directing.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Effect on C6 Position |

| -COOH | C1 | Deactivating | Meta | No direct influence |

| -OH | C2 | Activating | Ortho, Para | Strong activation |

| -Cl | C3 | Deactivating | Ortho, Para | No direct influence |

| -OH | C4 | Activating | Ortho, Para | Strong activation |

| -Cl | C5 | Deactivating | Ortho, Para | No direct influence |

Nucleophilic Reactions: Nucleophilic substitution can occur at the aromatic carbons bearing the chlorine atoms or at the functional groups.

Aromatic Halogen Reactivity: Nucleophilic aromatic substitution (NAS) on aryl halides is typically challenging. It requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (halogen). In this compound, the strongly electron-donating hydroxyl groups counteract the withdrawing effects of the other substituents, making the replacement of the chlorine atoms by nucleophiles an unfavorable process under standard conditions. However, under extreme conditions, such as high-temperature alkaline fusion, substitution of halogens on a benzene (B151609) ring can occur, as seen in the preparation of 3,5-dihydroxybenzoic acid from 3,5-dihalobenzoic acids. orgsyn.org

Hydroxyl Group Reactivity: The phenolic hydroxyl groups are acidic and can be deprotonated by a base to form phenoxides. These phenoxides are potent nucleophiles and can undergo reactions like alkylation to form ethers. Studies on 2,4-dihydroxybenzaldehydes have shown that the hydroxyl group at the C4 position is generally more acidic and reactive than the C2-hydroxyl, leading to regioselective alkylation at the C4-oxygen. nih.gov This selectivity is attributed to the intramolecular hydrogen bonding between the C2-hydroxyl and the adjacent carbonyl group of the carboxylic acid, which reduces its acidity and nucleophilicity. A similar regioselectivity would be expected for this compound.

Detailed Analysis of Oxidation Pathways, including Quinone Formation and Redox Cycling

The oxidation of this compound can proceed through several pathways, primarily involving the dihydroxy-substituted aromatic ring.

Quinone Formation: Phenols, particularly those with multiple hydroxyl groups, are susceptible to oxidation to form quinones. While the hydroxyl groups in the target molecule are in a meta orientation (positions 2 and 4), which does not directly lead to a simple benzoquinone structure, oxidative processes can still occur. For instance, studies on the chlorination of phenols indicate that 2,4,6-trichlorophenol (B30397) can be oxidized to 2,6-dichlorobenzoquinone. nih.gov It is plausible that under strong oxidizing conditions, this compound could undergo hydroxylation followed by oxidation, or potentially oxidative decarboxylation, to yield a chlorinated hydroxyquinone derivative.

Redox Cycling: The electrochemical oxidation of similar compounds, such as 2,3-dihydroxybenzoic acid, has been shown to proceed via a one-electron oxidation to a semiquinone radical, which is then further oxidized to a quinone. nih.gov This process can be part of a redox cycle, especially in the presence of metal ions like Cu(II) and reactive oxygen species like hydrogen peroxide. nih.gov If a quinone species is formed from this compound, it could participate in similar redox cycling. This involves the quinone being reduced back to a semiquinone radical or a hydroquinone, a process that can generate superoxide (B77818) radicals and contribute to oxidative stress. The presence of chlorine atoms is known to increase the persistence of semiquinone free radicals derived from polychlorinated biphenyl (B1667301) hydroquinones and quinones. escholarship.org

Characterization of Reduction Reactions and Identification of Intermediate and Final Products

Reduction reactions of this compound can target the carboxylic acid group or the chlorinated aromatic ring.

Reduction of the Carboxylic Acid: The carboxylic acid functional group can be selectively reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would yield (3,5-dichloro-2,4-dihydroxyphenyl)methanol. Milder reducing agents would likely not affect the carboxylic acid.

Reductive Dehalogenation: The carbon-chlorine bonds on the aromatic ring can be cleaved through reductive dehalogenation. This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or other methods like electrocatalytic hydrodechlorination. electrochemsci.org This process would replace the chlorine atoms with hydrogen atoms. Depending on the reaction conditions, this could lead to a mixture of partially and fully dechlorinated products.

Table 2: Potential Products from the Reduction of this compound

| Reaction Type | Reagents/Conditions | Potential Intermediate Product(s) | Potential Final Product(s) |

| Carboxylic Acid Reduction | 1. LiAlH₄ 2. H₃O⁺ | N/A | (3,5-dichloro-2,4-dihydroxyphenyl)methanol |

| Reductive Dehalogenation | H₂, Pd/C | 3-chloro-2,4-dihydroxybenzoic acid; 5-chloro-2,4-dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid |

| Full Reduction | H₂, High pressure/temp; or combination of methods | Various partially reduced/dechlorinated intermediates | 2,4-dihydroxybenzyl alcohol |

Examination of Radical-Initiated Reactions and Atmospheric Degradation Modeling

Radical-Initiated Reactions: The phenolic hydroxyl groups make this compound susceptible to reactions with free radicals. The abstraction of a hydrogen atom from one of the -OH groups leads to the formation of a resonance-stabilized phenoxyl radical. nih.gov Chlorinated phenoxyl radicals are known to be key intermediates in the formation of toxic byproducts like polychlorinated dibenzo-p-dioxins and dibenzofurans during combustion processes. nih.gov These radicals are relatively stable and less reactive towards molecular oxygen compared to their non-chlorinated counterparts. nih.gov

Atmospheric Degradation Modeling: The primary removal pathway for most organic compounds in the atmosphere is through reaction with hydroxyl radicals (•OH). acs.org For aromatic compounds like this compound, the atmospheric degradation is expected to be initiated by the addition of an •OH radical to the aromatic ring or by H-atom abstraction from a phenolic hydroxyl group. Studies on the oxidation of 3,5-dihydroxybenzoic acid with hydroxyl radicals have shown that hydroxylation of the aromatic ring is a major pathway, leading to products like 2,4,6-trihydroxybenzoic and 3,4,5-trihydroxybenzoic acids. mdpi.com A similar mechanism is expected for the chlorinated analogue, where •OH adds to the available C6 position, followed by a cascade of further oxidation reactions that can lead to ring cleavage. nih.govescholarship.org

Derivatization Strategies and Synthetic Utility in Contemporary Organic Synthesis

Rational Design and Preparation of Chemically Modified Analogues for Mechanistic Probes

The strategic derivatization of 3,5-dichloro-2,4-dihydroxybenzoic acid allows for the generation of molecular tools designed to investigate biological mechanisms. The inherent reactivity of its carboxyl and hydroxyl groups provides a versatile platform for chemical modification. A key strategy involves the amidation of the carboxylic acid function to create a library of amide derivatives. This approach is exemplified by the synthesis of N-substituted amides, which have been explored for their potential biological activities.

The rational design of these analogues often focuses on introducing moieties that can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets. For instance, the coupling of amino acid esters to the this compound scaffold introduces chirality and functional groups that can engage in specific interactions within a biological system.

While not explicitly detailed in the available literature as mechanistic probes for elucidating enzymatic pathways, the synthesis of such derivatives is a fundamental first step in structure-activity relationship (SAR) studies. By systematically altering the substituents on the amide nitrogen, researchers can probe the steric and electronic requirements of a biological target, thereby gaining insights into its mechanism of action. The chlorinated and hydroxylated benzene (B151609) ring of this compound provides a rigid core upon which these systematic modifications can be built.

A representative derivatization is the reaction of this compound with an amino acid ester hydrochloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or WSC) and an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt). The general scheme for this transformation is depicted below:

Table 1: Representative Reagents for the Synthesis of Amide Derivatives

| Reagent | Role |

| This compound | Starting Material |

| Amino Acid Ester Hydrochloride | Amine Source |

| EDC/WSC | Coupling Agent |

| HOBt | Auxiliary Nucleophile |

| Triethylamine | Base |

| Dimethylformamide (DMF) | Solvent |

This synthetic strategy allows for the creation of a diverse set of molecules from a common starting material, which is essential for probing biological systems and understanding the molecular basis of their function.

Role as a Key Intermediate in the Construction of Complex Molecular Architectures

This compound has been utilized as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build larger and more intricate molecular frameworks.

One notable application is in the synthesis of novel amide compounds designed as inhibitors of inflammatory cytokines. nih.govethernet.edu.et In these syntheses, the carboxylic acid group of this compound serves as an anchor for the attachment of various amino acid derivatives through amide bond formation.

For example, the reaction of this compound with L-phenylalanine methyl ester hydrochloride, facilitated by coupling agents, yields N-(3,5-dichloro-2,4-dihydroxybenzoyl)-L-phenylalanine methyl ester. ethernet.edu.et This reaction is a clear demonstration of how the relatively simple benzoic acid derivative is elaborated into a more complex chiral molecule with potential biological activity. The specific reaction is outlined in the following table:

Table 2: Synthesis of N-(3,5-dichloro-2,4-dihydroxybenzoyl)-L-phenylalanine methyl ester

| Reactant | Molar Equivalent |

| This compound | 1.0 |

| L-phenylalanine methyl ester hydrochloride | 1.1 |

| WSC·HCl | 1.0 |

| HOBT | 0.9 |

| Triethylamine | 1.5 |

The resulting complex molecule incorporates the dichlorinated dihydroxybenzoyl moiety, which is believed to be important for the compound's biological activity, along with the amino acid fragment that can influence its transport and binding properties. This highlights the strategic importance of this compound as a building block in the construction of new chemical entities with tailored functions.

The presence of the two chlorine atoms and two hydroxyl groups on the benzene ring also offers possibilities for further modifications, although the primary use reported is through the carboxylic acid group. These substituents electronically influence the aromatic ring and can participate in non-covalent interactions, which may be crucial for the final molecule's biological function.

Applications in the Synthesis of Functionalized Materials and Supramolecular Assemblies

While the derivatization of this compound has been explored for the synthesis of discrete molecules with biological activity, its application in the field of materials science and supramolecular chemistry is not extensively documented in the available literature. However, the structural features of this compound suggest its potential as a building block for functional materials and supramolecular assemblies.

Aromatic carboxylic acids, particularly those with multiple hydrogen-bonding donor and acceptor sites, are well-known components in the construction of supramolecular architectures through self-assembly. The hydroxyl and carboxyl groups of this compound can participate in robust hydrogen bonding interactions, which could direct the formation of ordered structures such as tapes, sheets, or three-dimensional networks.

Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly being used as a tool in crystal engineering and the design of supramolecular materials. rsc.orgrsc.org Halogen bonds, formed between an electrophilic region on a halogen atom and a Lewis base, are directional and can be used to control the assembly of molecules in the solid state. The chlorine atoms of this compound could potentially act as halogen bond donors, interacting with suitable acceptors to form extended networks.

Although specific examples of polymers or metal-organic frameworks (MOFs) derived from this compound are not readily found, the broader class of dihydroxybenzoic acids has been incorporated into polymers, imparting properties such as redox activity and enhanced conductivity. academie-sciences.fr The chlorinated nature of this specific building block could lead to materials with modified properties, such as increased thermal stability or different electronic characteristics.

The potential for this compound to be used in the synthesis of functional materials is an area that warrants further investigation, building upon the principles of supramolecular chemistry and materials science that have been established for related aromatic carboxylic acids.

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Groups on this compound |

| Hydrogen Bonding | Carboxyl (-COOH), Hydroxyl (-OH) |

| Halogen Bonding | Chlorine (-Cl) |

| π-π Stacking | Aromatic Ring |

Advanced Spectroscopic Characterization and Precise Structural Elucidation

Application of Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and obtaining a molecular fingerprint of 3,5-Dichloro-2,4-dihydroxybenzoic acid. The analysis of vibrational modes is based on the characteristic frequencies at which different bonds and functional groups absorb infrared radiation or scatter Raman light.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The hydroxyl (-OH) groups, one from the carboxylic acid and two phenolic, would exhibit broad stretching vibrations, typically in the high-frequency region of 3500-2500 cm⁻¹. The carboxylic acid O-H stretch is notably broad due to extensive hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid group is anticipated to produce a strong, sharp band around 1700-1660 cm⁻¹. Aromatic ring C=C stretching vibrations are expected to appear in the 1620-1450 cm⁻¹ region. Furthermore, the carbon-chlorine (C-Cl) bonds will show characteristic stretching vibrations in the lower frequency region, typically between 800 and 600 cm⁻¹.

By comparison, the related compound 3,5-dichloro-2-hydroxybenzaldehyde shows a strong carbonyl stretch at 1666 cm⁻¹ and various aromatic and other vibrations at 3066, 2856, 1604, and 1428 cm⁻¹. researchgate.net Similarly, 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid show characteristic bands for O-H, C=O, and aromatic C=C vibrations, which inform the expected positions for the title compound. researchgate.netchemicalbook.com

The table below summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups and data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3000-2500 (very broad) | -COOH |

| O-H Stretch (Phenolic) | 3500-3200 (broad) | Ar-OH |

| C-H Stretch (Aromatic) | 3100-3000 | Ar-H |

| C=O Stretch (Carboxylic Acid) | 1700-1660 | -COOH |

| C=C Stretch (Aromatic) | 1620-1450 | Aromatic Ring |

| C-O Stretch | 1300-1200 | -COOH, Ar-OH |

| C-Cl Stretch | 800-600 | Ar-Cl |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's high degree of substitution. A single signal is anticipated for the lone aromatic proton (H-6). Its chemical shift would be influenced by the electron-withdrawing chlorine atoms and electron-donating hydroxyl groups. This singlet would likely appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The acidic protons of the two hydroxyl groups and the carboxylic acid group are expected to produce broad singlets that may be exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration but are generally found downfield (δ > 9.0 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule.

The carboxyl carbon (-COOH) is expected at the lowest field, typically in the range of δ 165-175 ppm.

The four aromatic carbons attached to oxygen or chlorine (C-2, C-3, C-4, C-5 ) would have their chemical shifts significantly influenced by these substituents, appearing in the δ 110-160 ppm range.

The carbon bearing the carboxylic acid group (C-1 ) and the carbon bearing the lone hydrogen (C-6 ) would also resonate within the aromatic region.

Data from related compounds such as 3,4-dihydroxybenzoic acid (3,4-DHBA) and 2,4-dihydroxybenzoic acid (β-resorcylic acid) show distinct signals for each carbon, confirming that this technique can resolve all carbon environments in the title compound. researchgate.netacs.org

The tables below present the predicted NMR data for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-6) | 7.0 - 8.0 | Singlet (s) |

| Ar-OH | 9.0 - 12.0 | Broad Singlet (br s) |

| -COOH | > 12.0 | Broad Singlet (br s) |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-COOH) | 110 - 125 |

| C-2 (C-OH) | 150 - 160 |

| C-3 (C-Cl) | 115 - 130 |

| C-4 (C-OH) | 150 - 160 |

| C-5 (C-Cl) | 115 - 130 |

| C-6 (C-H) | 105 - 120 |

| -COOH | 165 - 175 |

High-Resolution Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₄Cl₂O₄), the calculated monoisotopic mass is 221.9487 g/mol . nih.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities for [M]⁺, [M+2]⁺, and [M+4]⁺ of approximately 9:6:1.

Electron ionization (EI) mass spectrometry would lead to predictable fragmentation pathways. The molecular ion is expected to be observed, and key fragmentation steps would likely include:

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common pathway for benzoic acids.

Loss of Water: Dehydration involving the carboxylic acid and an adjacent hydroxyl group can lead to the loss of H₂O (18 Da).

Loss of Chlorine: Cleavage of a C-Cl bond can result in the loss of a chlorine radical (•Cl, 35/37 Da).

Loss of Carbon Monoxide: Subsequent fragmentation of the aromatic ring can involve the loss of CO (28 Da).

Analysis of related dihydroxybenzoic acids shows that the primary fragmentation is often the loss of H₂O and CO₂. fu-berlin.de The fragmentation of 3,4-dihydroxybenzoic acid, for example, involves characteristic losses leading to ions at m/z 137 and 109. researchgate.netresearchgate.net

The table below outlines the plausible fragmentation pathways and the expected m/z for the major fragments.

| m/z (Expected) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 221.9487 | [C₇H₄Cl₂O₄]⁺ | Molecular Ion ([M]⁺) |

| 203.9381 | [C₇H₂Cl₂O₃]⁺ | H₂O |

| 186.9538 | [C₆H₄Cl₂O₂]⁺ | COOH |

| 177.9431 | [C₆H₃Cl₂O₂]⁺ | CO₂ |

| 149.9482 | [C₅H₃Cl₂O]⁺ | CO₂, CO |

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

The crystal structure of the analogue 3,5-dichloro-2-hydroxybenzoic acid has been determined, providing a template for understanding the likely packing and interactions. doaj.org In such structures, the molecules are typically planar. The solid-state packing is dominated by extensive hydrogen bonding. It is highly probable that this compound molecules would form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups (O-H···O). These dimers are a common structural motif for carboxylic acids. nih.gov

The table below summarizes the expected crystallographic parameters and interactions, drawing from data on similar halogenated and hydroxylated benzoic acids. nih.govnih.gov

| Parameter/Interaction | Expected Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Primary Intermolecular Force | Hydrogen Bonding (O-H···O) |

| Common Structural Motif | Carboxylic acid dimer formation |

| Secondary Interactions | Halogen bonding, π–π stacking |

| Molecular Geometry | Largely planar |

Theoretical and Computational Chemistry Approaches to 3,5 Dichloro 2,4 Dihydroxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3,5-dichloro-2,4-dihydroxybenzoic acid. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G+(d,p), are commonly used to perform geometry optimizations and predict a wide range of molecular properties. chemrxiv.org

The electronic structure of the molecule is significantly influenced by its substituents. The two chlorine atoms act as electron-withdrawing groups through induction, while the hydroxyl groups are electron-donating through resonance. The carboxylic acid group is strongly electron-withdrawing. DFT calculations can precisely map the electron density distribution, calculate the molecular electrostatic potential (MEP), and determine the dipole moment, providing a quantitative picture of the molecule's polarity and charge distribution.

Furthermore, DFT is a reliable method for predicting acidity (pKa values). By calculating the Gibbs free energies of the neutral molecule and its corresponding conjugate bases in a solvent model, the gas-phase acidity and aqueous pKa values can be estimated. chemrxiv.org For this compound, this would involve calculating the deprotonation energies for the carboxylic acid proton and the two phenolic hydroxyl protons to determine their relative acidities. The presence of electron-withdrawing chlorine atoms is expected to increase the acidity of the phenolic protons compared to unsubstituted dihydroxybenzoic acid.

Table 1: Predicted Electronic and Reactivity Descriptors for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar halogenated phenolic compounds. Actual values would require specific computation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~3.5 - 4.5 D | Indicates significant molecular polarity. |

| Chemical Hardness (η) | ~1.5 - 2.0 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~3.0 - 4.0 eV | Quantifies the ability of the molecule to accept electrons. |

| Predicted pKa (Carboxylic) | ~2.0 - 2.5 | Predicts the primary acidic site. |

| Predicted pKa (Phenolic) | ~6.5 - 7.5 | Predicts the acidity of the hydroxyl groups. |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Effects on Reactivity

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and the influence of the environment, such as a solvent, over time. mdpi.com Using classical force fields like the General Amber Force Field (GAFF), MD simulations can model the behavior of this compound in various solvents. nih.gov

A key area of investigation is the rotational freedom of the carboxyl and hydroxyl groups. MD simulations can reveal the most stable conformations (rotamers) and the energy barriers between them. For the related 3,5-dihydroxybenzoic acid, studies have shown that the phenolic hydroxyl groups can interact freely with solvent molecules as they are not typically involved in intramolecular hydrogen bonds. nih.gov The introduction of chlorine atoms at the 3 and 5 positions may introduce steric hindrance that could influence the preferred orientation of the adjacent hydroxyl and carboxyl groups.

Solvent effects are critical to understanding reactivity. MD simulations can elucidate the specific hydrogen-bonding networks between the solute and solvent molecules. nih.gov For instance, simulations in protic solvents like water or methanol (B129727) would show how solvent molecules form a solvation shell around the polar functional groups, which can stabilize the ground state, intermediates, and transition states to different extents, thereby affecting reaction rates. nih.gov The probability and lifetime of solute-solvent hydrogen bonds can be calculated from MD trajectories to quantify these interactions. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data. DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. chemrxiv.orgresearchgate.net

After performing a geometry optimization, a frequency calculation on the minimized structure of this compound yields its harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to specific molecular motions, such as O-H stretching, C=O stretching of the carboxylic acid, C-Cl stretching, and aromatic ring vibrations. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. chemrxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing the predicted spectrum with experimental data can aid in the assignment of complex spectra and confirm the molecular structure.

Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data (Illustrative) Note: Experimental data for the exact target molecule is limited; this table illustrates the correlative approach.

| Spectroscopic Parameter | Experimental Value (cm⁻¹) | Calculated Value (Scaled, cm⁻¹) | Assignment |

|---|---|---|---|

| FT-IR Frequency | ~3400-3200 | ~3350 | O-H Stretch (phenolic) |

| FT-IR Frequency | ~1700-1680 | ~1690 | C=O Stretch (carboxylic acid) |

| FT-IR Frequency | ~800-750 | ~780 | C-Cl Stretch |

| ¹H NMR Shift (ppm) | ~7.0-7.5 | ~7.3 | Aromatic C-H |

| ¹³C NMR Shift (ppm) | ~170 | ~172 | Carboxylic Carbon (C=O) |

HOMO-LUMO Orbital Analysis for Predicting Sites of Electrophilic and Nucleophilic Attack

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for rationalizing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). researchgate.net

For this compound, the distribution of these orbitals can be visualized to predict reactive sites.

HOMO : The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the electron-donating hydroxyl groups. This indicates that electrophilic attack (e.g., nitration, halogenation) would likely occur at the electron-rich positions of the benzene (B151609) ring, particularly the unsubstituted carbon atom.

LUMO : The LUMO is anticipated to have significant contributions from the electron-withdrawing carboxylic acid group and the carbon atoms attached to the chlorine atoms. This suggests that the molecule is susceptible to nucleophilic attack at these electron-deficient sites. mdpi.com A nucleophilic aromatic substitution, while generally difficult on an unactivated ring, might be computationally explored.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

Table 3: Frontier Molecular Orbital Properties (Illustrative DFT Calculation)

| Parameter | Predicted Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Represents the ionization potential; ability to donate an electron. |

| LUMO Energy | -2.0 | Represents the electron affinity; ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates relatively high kinetic stability but potential for reactivity. |

Computational Evaluation of Reaction Energetics and Transition State Characterization for Proposed Mechanisms

One of the most powerful applications of computational chemistry is the ability to model entire reaction mechanisms, evaluate the energetics of different pathways, and characterize the transient structures that connect reactants, intermediates, and products. nih.gov

For a proposed reaction involving this compound, such as its esterification or a nucleophilic substitution, DFT calculations can be used to map the potential energy surface. The process involves:

Locating Stationary Points : The geometries of the reactants, products, and any potential intermediates are optimized.

Finding Transition States : A transition state (TS) is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting two minima (e.g., reactant and product).

Characterization : Frequency calculations are performed on all optimized structures. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Table 4: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Substitution

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Baseline energy of starting materials. |

| Transition State 1 (TS1) | +25.0 | Activation energy for the formation of the intermediate. |

| Meisenheimer Intermediate | +10.5 | A stable, but high-energy, reaction intermediate. |

| Transition State 2 (TS2) | +18.0 | Activation energy for the breakdown of the intermediate to products. |

| Products | -5.0 | Overall reaction is exothermic. |

Biochemical Interactions and Mechanistic Elucidation in Biological Systems

Molecular Mechanisms of Enzyme Binding and Inhibition

While comprehensive research on 3,5-Dichloro-2,4-dihydroxybenzoic acid is still emerging, studies on structurally similar compounds offer insights into potential inhibitory mechanisms. For instance, its non-chlorinated analog, 3,5-dihydroxybenzoic acid (3,5-DHBA), is a known competitive inhibitor of Tyrosine Phenol-lyase (TPL). nih.govmedchemexpress.com TPL is an enzyme found in intestinal bacteria that catalyzes the production of phenol (B47542) from L-tyrosine. nih.govfigshare.com Phenol and its conjugate, phenyl sulfate, are considered protein-bound uremic toxins that can accumulate in cases of renal dysfunction. nih.govfigshare.com The inhibitory action of 3,5-DHBA on TPL suggests that it competes with the natural substrate, L-tyrosine, for the active site of the enzyme, thereby reducing the production of phenol. nih.gov This has been demonstrated to decrease fecal phenol levels in animal models. nih.govfigshare.com

Furthermore, studies on other chlorinated hydroxybenzoic acids, such as 3,5-dichloro-2-hydroxybenzoic acid, have shown interactions with enzymes like Cu/Zn-superoxide dismutase (Cu/Zn-SOD). nih.gov Molecular docking simulations suggest that this binding is driven predominantly by van der Waals forces and hydrogen bonding. nih.gov This interaction can lead to conformational changes and modulation of the enzyme's activity. nih.gov Although these findings pertain to related molecules, they lay a groundwork for hypothesizing that this compound may also interact with various enzymes through similar binding modes, potentially influencing their catalytic functions. However, specific studies on its effects on phosphodiesterases and BACE 1 are not extensively documented.

Receptor Agonism and Antagonism Studies, focusing on Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) Interactions

The Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81, is a G-protein coupled receptor predominantly expressed in adipocytes. nih.govresearchgate.net It is recognized as a receptor for lactate, and its activation leads to the inhibition of lipolysis. nih.gov The analog 3,5-dihydroxybenzoic acid (3,5-DHBA) has been identified as a specific agonist for HCA1. medchemexpress.comnih.gov This specificity makes 3,5-DHBA a valuable tool for studying the physiological functions of HCA1. nih.gov Activation of HCA1 by 3,5-DHBA has been shown to inhibit lipolysis in adipocytes and to have neuroprotective effects in retinal explants, suggesting a role in cellular energy metabolism and survival. nih.govnih.gov

While 3,5-DHBA is a confirmed agonist, research specifically detailing the interaction of this compound with HCA1 is less prevalent. The addition of chlorine atoms to the benzoic acid ring can significantly alter the molecule's electronic properties and steric bulk, which could in turn modify its binding affinity and efficacy at the HCA1 receptor. Further investigation is required to determine whether this compound acts as an agonist, antagonist, or has no significant interaction with this receptor.

Characterization of Interactions with Biological Macromolecules, including Amyloid-β Oligomers and Other Protein Targets

The accumulation of soluble amyloid-β (Aβ) oligomers is a key event in the pathogenesis of Alzheimer's disease. nih.govnih.gov These oligomers are neurotoxic and their binding to neurons is correlated with cell death. nih.gov Research has shown that various phenolic compounds can interact with Aβ peptides and modulate their aggregation process. mdpi.com For example, compounds like 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid have demonstrated an ability to hinder the formation of Aβ oligomers and fibrils. mdpi.com The mechanism is thought to involve hydrophobic interactions and π-stacking with aromatic residues in the Aβ peptide, which disrupts the self-assembly process. mdpi.com

The potential for this compound to interact with Aβ oligomers has not been extensively characterized. However, given its phenolic structure, it is plausible that it could engage in similar interactions. The chlorine substituents would influence its hydrophobicity and electronic distribution, which could either enhance or diminish its anti-amyloidogenic properties compared to its non-chlorinated counterparts. Beyond Aβ, studies on related compounds show binding to other proteins like Cu/Zn-superoxide dismutase, indicating that chlorinated phenolic acids can interact with a range of biological macromolecules. nih.gov

Investigation of Influence on Cellular Redox Balance and Modulation of Reactive Oxygen Species Pathways

Reactive Oxygen Species (ROS) are byproducts of aerobic metabolism that can cause oxidative damage to lipids, proteins, and DNA when present in excess. researchgate.netnih.gov Halogenated phenolic compounds, which can be formed as disinfection byproducts in drinking water, have been shown to influence cellular redox balance. nih.govresearchgate.net

Roles as Metabolites or Intermediates within Endogenous Metabolic Pathways

This compound is structurally related to various compounds that are recognized as metabolites. For instance, 3,5-dihydroxybenzoic acid is a key metabolite of alkylresorcinols, which are phenolic lipids found in high concentrations in the bran of whole-grain wheat and rye. nih.gov These alkylresorcinols are metabolized by the body, leading to the formation of 3,5-DHBA, which can be detected in blood and urine. nih.govhmdb.ca

A related compound, 3,5-dichloro-2,6-dihydroxybenzoic acid, has been identified in human metabolomic studies and is listed in the Human Metabolome Database. hmdb.canih.gov Mendelian randomization studies have suggested a potential causal link between plasma levels of 3,5-dichloro-2,6-dihydroxybenzoic acid and a negative correlation with asthma, indicating its potential involvement in inflammatory pathways. nih.govresearchgate.net While the precise metabolic origin of this compound is not fully established, its structural similarity to known dietary and endogenous metabolites suggests it could arise from the breakdown of more complex dietary compounds or as an intermediate in xenobiotic metabolism.

Gut Microbiota-Mediated Biotransformations and Their Contribution to Metabolite Production

The gut microbiota possesses a vast enzymatic capacity to biotransform dietary compounds that escape digestion in the upper gastrointestinal tract. nih.govnih.gov This microbial metabolism generates a wide array of metabolites that can influence host physiology. nih.gov For example, the biotransformation of dietary polyphenols and alkylresorcinols by gut bacteria is a significant source of simpler phenolic acids, including 3,5-dihydroxybenzoic acid. nih.gov

The production of chlorinated compounds like this compound could potentially involve the gut microbiota. Some studies suggest that certain gut microbes may produce 3,5-dichloro-2,6-dihydroxybenzoic acid, which has been linked to anti-inflammatory responses. nih.gov The transformation pathways could involve the microbial degradation of larger, chlorinated precursor molecules from dietary or environmental sources. The enzymatic machinery of bacteria such as Escherichia coli, Bifidobacterium, and Bacteroides is known to be involved in the biotransformation of various natural products. nih.gov Therefore, it is plausible that gut microbiota could play a role in the metabolism and production of this compound, thereby influencing its bioavailability and biological activity within the host.

Biosynthetic Pathways and Context Within Natural Product Research

Putative Biosynthetic Routes of Dihydroxybenzoic Acid Precursors in Microorganisms and Plants

The aromatic core of 3,5-Dichloro-2,4-dihydroxybenzoic acid, a dihydroxybenzoic acid (DHBA), can be hypothetically derived from at least two major biosynthetic pathways common in microorganisms and plants: the Shikimate Pathway and the Polyketide Synthase (PKS) Pathway. The final structure would then require a halogenation step.

Shikimate Pathway: The shikimate pathway is a central metabolic route in bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. nih.gov The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through seven enzymatic steps to produce chorismate. nih.govresearchgate.net Chorismate is a critical branch-point metabolite. nih.govwikipedia.org From chorismate, various enzymatic transformations can lead to different benzoic acid derivatives. For instance, chorismate lyase can convert chorismate into 4-hydroxybenzoate, while other enzymes can produce 2,3-dihydroxybenzoic acid, a key component in the synthesis of the siderophore enterobactin. wikipedia.org Although a direct route from chorismate to 2,4-dihydroxybenzoic acid is less commonly cited, the versatile chemistry originating from chorismate makes it a plausible ultimate precursor.

Polyketide Synthase (PKS) Pathway: Polyketide synthases are large, multi-domain enzymes that produce a wide array of natural products by sequential condensation of simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA. wikipedia.org This process is mechanistically similar to fatty acid synthesis. wikipedia.org Type I, II, and III PKSs can produce aromatic compounds through the folding and cyclization of a linear polyketide chain. wikipedia.org For example, the formation of 3,5-dihydroxybenzoic acid has been explored using PKS constructs. utexas.edu It is conceivable that a specific PKS assembly line could synthesize a polyketide precursor that, upon cyclization and aromatization, yields a 2,4-dihydroxybenzoic acid scaffold. This pathway is a significant source of phenolic compounds in soil bacteria like Acidobacteria. nih.govresearchwithrutgers.com

Halogenation Step: The addition of chlorine atoms to the aromatic ring is the final key step. In biological systems, this is typically catalyzed by halogenase enzymes. nih.gov These enzymes utilize a halide ion (like Cl⁻) and an oxidizing agent to perform electrophilic halogenation on a suitable substrate. acs.org Therefore, it is hypothesized that a 2,4-dihydroxybenzoic acid precursor, synthesized via either the shikimate or polyketide pathway, would serve as the substrate for a specific halogenase, leading to the formation of this compound. Microbial degradation pathways for halogenated aromatics are well-documented, indicating a robust enzymatic capacity for dehalogenation and, by extension, halogenation within various microorganisms. nih.gov

| Pathway | Key Precursors | Central Intermediate | Key Enzymes/Systems | Example Product |

|---|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate | Chorismate synthase, Chorismate lyase, Isochorismate synthase | 4-Hydroxybenzoic acid, 2,3-Dihydroxybenzoic acid |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Linear Polyketide Chain | Polyketide Synthases (PKS) Type I, II, & III | 3,5-Dihydroxybenzoic acid |

| Halogenation | Dihydroxybenzoic acid, Halide ion (Cl⁻) | Enzyme-bound halogenating species | Halogenases (e.g., Flavin-dependent halogenases) | Halogenated aromatic compounds |

Detection and Identification as a Metabolite in Various Biological Systems

Direct detection of this compound as a metabolite in biological systems is not prominently reported in scientific literature. However, extensive research on the closely related isomer, 3,5-dichloro-2,6-dihydroxybenzoic acid , provides a strong precedent and valuable context for its potential role as a xenobiotic metabolite.

Detection in Human Plasma: Metabolomic studies have successfully identified and quantified 3,5-dichloro-2,6-dihydroxybenzoic acid in human plasma samples. mdpi.comresearchgate.net Its presence points to it being either absorbed from dietary sources or formed endogenously through the metabolism of other ingested compounds. In a U.S. diet validation study, this compound was identified as a novel xenobiotic biomarker. mdpi.com

Association with Dietary Intake: The presence of 3,5-dichloro-2,6-dihydroxybenzoic acid has been specifically correlated with the habitual consumption of certain foods. Multiple studies have noted an association between this metabolite and the intake of red meat and milk. mdpi.comnih.gov This suggests that the compound or its direct precursors may be present in these food products or could be generated by gut microbiota in response to their consumption.

Clinical and Health Associations: The detection of 3,5-dichloro-2,6-dihydroxybenzoic acid has also emerged in studies investigating the links between metabolism and disease. Research into the metabolic signatures of cardiovascular disease has noted its presence alongside persistent organic pollutants. nih.gov Furthermore, a two-sample Mendelian randomization study identified a potential causal association between levels of 3,5-dichloro-2,6-dihydroxybenzoic acid and asthma, suggesting a negative correlation with asthma risk and a potential role in anti-inflammatory responses. researchgate.net The non-chlorinated parent compound, 2,4-dihydroxybenzoic acid, is a known natural product found in foods like avocados, beer, and coffee, highlighting that the core structure is common in the human diet. thegoodscentscompany.com

| Biological Matrix | Associated Factors | Potential Significance | Reference |

|---|---|---|---|

| Human Plasma | Habitual Food Intake | Identified as a novel xenobiotic biomarker for red meat and milk consumption. | mdpi.comnih.gov |

| Human Plasma | Cardiovascular Disease Risk | Detected in studies of persistent organic pollutants and their links to cardiovascular health. | nih.gov |

| Human Plasma | Asthma | Levels found to be negatively correlated with asthma risk, suggesting a potential protective or anti-inflammatory role. | researchgate.net |

Environmental Fate and Degradation Mechanisms of 3,5 Dichloro 2,4 Dihydroxybenzoic Acid

Microbial Biodegradation Pathways and Associated Enzyme Systems

Microbial degradation is a primary mechanism for the breakdown of chlorinated aromatic compounds in the environment. For molecules like 3,5-Dichloro-2,4-dihydroxybenzoic acid, bacteria and fungi are expected to employ specific enzymatic systems to cleave the aromatic ring and remove the chlorine substituents. The degradation of chlorobenzoic acids (CBAs) can occur through several different pathways. researchgate.net

Chlorocatechol Pathway: A common route for the aerobic degradation of chlorinated aromatic compounds is the chlorocatechol pathway. researchgate.net In this pathway, the initial steps typically involve the action of dioxygenase enzymes. For a dihydroxy-substituted compound like this compound, the molecule may be channeled towards a chlorinated catechol-like intermediate. Once a chlorocatechol intermediate is formed, a key enzyme, chlorocatechol 1,2-dioxygenase , catalyzes the ortho-cleavage of the aromatic ring. nih.gov This cleavage results in the formation of a linear, chlorinated muconic acid derivative. nih.gov Subsequent enzymatic reactions involving chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase would further process the intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle for complete mineralization. nih.gov

Dehalogenation Mechanisms: The removal of chlorine atoms, or dehalogenation, is a critical step in the detoxification and degradation of chlorinated compounds. This can occur either aerobically or anaerobically.

Aerobic Dehalogenation: In some aerobic pathways, dehalogenation can occur after the ring has been cleaved. For instance, chlorine can be eliminated from intermediates like chloromaleylacetate. nih.gov

Reductive Dehalogenation: Under anaerobic conditions, a common mechanism is reductive dehalogenation, where chlorine atoms are sequentially removed from the aromatic ring and replaced by hydrogen atoms. researchgate.net This process is carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. While this has been extensively studied for compounds like chlorinated benzenes, it represents a plausible initial step for the degradation of this compound in anoxic environments like sediments. researchgate.net

Associated Enzyme Systems: The microbial breakdown of chlorinated aromatic acids relies on a suite of specialized enzymes. Key enzyme classes involved are:

Dioxygenases: These enzymes initiate the attack on the aromatic ring by incorporating two oxygen atoms. For benzoic acid derivatives, benzoate-1,2-dioxygenase is a typical initiating enzyme. researchgate.net

Dehydrogenases: These enzymes are involved in the subsequent transformation of diol intermediates.

Chlorocatechol 1,2-dioxygenase: This is a crucial enzyme that specifically acts on chlorinated catechols to open the aromatic ring, a vital step in the modified ortho-cleavage pathway. researchgate.net

Dehalogenases: These enzymes specialize in cleaving the carbon-halogen bond. They can be hydrolytic, oxygenolytic, or reductive, depending on the specific mechanism and environmental conditions.

The specific pathway and enzymes utilized for the degradation of this compound would depend on the microbial species present and the prevailing environmental conditions (e.g., presence or absence of oxygen).

Photodegradation and Advanced Chemical Oxidation Processes in Environmental Matrices

Abiotic degradation processes, particularly those driven by light (photodegradation) and strong oxidizing agents, play a crucial role in the transformation of organic contaminants in aquatic environments.

Photodegradation: Direct photolysis, where a molecule absorbs light and undergoes transformation, is a potential degradation route for aromatic compounds. However, for many environmental contaminants, indirect photodegradation is more significant. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants. Research on the structurally similar 3,5-dihydroxybenzoic acid (3,5-DHBA) has shown that its degradation is significantly enhanced by processes that generate hydroxyl radicals. mdpi.com It is expected that this compound would exhibit similar behavior, with •OH radicals attacking the aromatic ring, leading to hydroxylation, decarboxylation, and eventual ring cleavage.

Advanced Chemical Oxidation Processes (AOPs): AOPs are water treatment technologies that rely on the generation of highly reactive radicals, primarily the hydroxyl radical, to oxidize recalcitrant organic pollutants.

UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals. Studies on 3,5-DHBA have demonstrated that the UV/H₂O₂ process effectively degrades the compound. mdpi.com The rate of degradation is dependent on factors like the concentration of H₂O₂ and the pH of the solution. mdpi.com

UV/Fenton-like Process: This process (UV/Fe(III)/H₂O₂) also generates hydroxyl radicals through the reaction of hydrogen peroxide with iron catalysts in the presence of UV light. The UV/Fenton-like process has been shown to be more rapid than the UV/H₂O₂ process for the degradation of 3,5-DHBA at equivalent oxidant concentrations, achieving complete degradation of chromophoric compounds in a shorter timeframe. mdpi.com

These AOPs have been proven effective for mineralizing related compounds like 4-chloro-3,5-dinitrobenzoic acid, where hydroxyl radical attack leads to the rapid release of chloride ions and subsequent degradation of the aromatic structure. researchgate.net Therefore, AOPs represent a viable method for the removal of this compound from contaminated water.

Identification and Characterization of Environmentally Relevant Degradation Intermediates and Terminal Products

The degradation of this compound, whether microbial or chemical, proceeds through a series of intermediate compounds before reaching terminal products.

Microbial Degradation Intermediates: Based on known pathways for similar compounds, the microbial degradation of this compound is expected to produce several key intermediates.

Initial Transformation Products: The first steps likely involve either decarboxylation or dehalogenation. Reductive dehalogenation would produce mono-chlorinated or non-chlorinated dihydroxybenzoic acids.

Ring-Cleavage Products: Following the chlorocatechol pathway, after the initial enzymatic modifications, the aromatic ring would be cleaved by a dioxygenase. This would result in chlorinated aliphatic dicarboxylic acids, such as a derivative of muconic acid. researchgate.net

Terminal Products: The ultimate goal of microbial biodegradation is mineralization. The aliphatic intermediates are further metabolized, releasing the chlorine atoms as chloride ions (Cl⁻). The carbon backbone is broken down into smaller molecules that can enter central metabolic pathways like the TCA cycle, ultimately being converted to carbon dioxide (CO₂) and water (H₂O). researchgate.net

Chemical Oxidation Intermediates: Advanced oxidation processes generate a different suite of intermediates.

Hydroxylated Derivatives: The attack by hydroxyl radicals often leads to the formation of polyhydroxylated aromatic compounds as initial intermediates.

Ring-Cleavage Products: Continued oxidation leads to the opening of the aromatic ring, forming aliphatic acids and aldehydes. For example, the degradation of other phenolic compounds can produce intermediates like dihaloacetic acids and trihalo-hydroxy-cyclopentene-diones. researchgate.net

Terminal Products: Complete oxidation (mineralization) via AOPs results in the conversion of the organic compound to CO₂, H₂O, and inorganic chloride ions. researchgate.net Studies on the oxidation of 3,5-dihydroxybenzoic acid showed the formation of new chromophoric (light-absorbing) intermediates which were subsequently degraded over the course of the reaction. mdpi.com

The table below summarizes the potential intermediates and products based on analogous compound degradation.

| Degradation Process | Potential Intermediates | Potential Terminal Products |

| Microbial (Aerobic) | Chlorinated muconic acid derivatives, Maleylacetate | Carbon Dioxide, Water, Chloride Ions |

| Microbial (Anaerobic) | Monochloro-dihydroxybenzoic acid, Dihydroxybenzoic acid | Methane, Carbon Dioxide, Water, Chloride Ions |

| Advanced Oxidation | Polyhydroxylated aromatics, Aliphatic acids/aldehydes | Carbon Dioxide, Water, Chloride Ions |

Assessment of Degradation Byproducts in Environmental Systems

The environmental impact of a contaminant is not solely defined by the parent compound but also by the toxicity and persistence of its degradation byproducts.

The transformation of chlorinated aromatic compounds can sometimes lead to the formation of intermediate products that are more toxic than the original substance. For instance, the aerobic bacterial degradation of triclocarban (B27905) (TCC), a chlorinated antimicrobial, can result in the formation of carcinogenic chloroanilines. nih.gov Similarly, the photochemical degradation of triclosan (B1682465) can produce dichlorodioxins. nih.gov

While specific toxicity data for the degradation byproducts of this compound are not available, general principles can be applied. The microbial dehalogenation and ring cleavage pathways are generally considered detoxification processes, as they lead to mineralization. researchgate.net The terminal products—carbon dioxide, water, and chloride ions—are benign.

However, incomplete degradation could lead to the accumulation of chlorinated aliphatic acids or other intermediates. The toxicity of such byproducts would need to be assessed. Studies on various halogenated disinfection byproducts have shown a wide range of aquatic toxicity, from practically nontoxic to moderately toxic, depending on the specific chemical structure. researchgate.netnih.gov For example, in silico toxicity analysis of intermediates from the degradation of other complex aromatic compounds revealed that some byproducts, such as dichloro-2-hydroxy acetophenone (B1666503) and trihydroxy benzene (B151609), could exhibit mutagenicity and carcinogenicity. researchgate.net

Therefore, a complete assessment of the environmental fate of this compound requires not only understanding the rate and pathways of its degradation but also identifying the resulting byproducts and evaluating their potential ecotoxicity to ensure that remediation efforts lead to a net reduction in environmental risk.

Advanced Research Directions and Future Perspectives

Development of Innovative and Atom-Economical Synthetic Strategies

The future synthesis of 3,5-Dichloro-2,4-dihydroxybenzoic acid is poised to move beyond traditional methods towards more innovative and atom-economical approaches. Drawing inspiration from the synthesis of related halogenated and hydroxylated benzoic acids, several promising research avenues can be identified. Current synthetic strategies for similar molecules often involve multi-step processes that may generate significant chemical waste. researchgate.netjocpr.com The principles of green chemistry, particularly atom economy, are expected to drive the development of new synthetic routes. wjpps.com

Future research will likely focus on the development of catalytic C-H activation and functionalization reactions. nih.gov This approach offers a more direct and efficient way to introduce chloro and hydroxyl groups onto a benzoic acid scaffold, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. The use of transition-metal catalysts, such as iridium, has shown promise in the directed ortho-amination of benzoic acids, a strategy that could be adapted for hydroxylation and chlorination. nih.gov

Moreover, biocatalytic approaches present a green alternative to traditional chemical synthesis. The use of enzymes, such as halogenases and hydroxylases, could enable the regioselective synthesis of this compound under mild reaction conditions. The enzymatic carboxylation of phenols is another area of interest that could be explored for the synthesis of dihydroxybenzoic acid precursors.

| Potential Synthetic Strategy | Key Advantages | Related Research Areas |

| Catalytic C-H Activation | High atom economy, reduced steps, regioselectivity | Transition-metal catalysis, organometallic chemistry |

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild conditions, environmentally benign | Enzyme engineering, biocatalytic process development |

| Flow Chemistry | Improved safety, scalability, and reaction control | Microreactor technology, continuous manufacturing |

Exploration of Novel Chemical Reactivity for Green Chemistry Applications

The unique combination of a carboxylic acid, two hydroxyl groups, and two chlorine atoms on the aromatic ring of this compound suggests a rich and largely unexplored chemical reactivity with potential applications in green chemistry. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the phenolic hydroxyl groups and the carboxylic acid, as well as the reactivity of the aromatic ring towards nucleophilic and electrophilic substitution.

Future research is expected to investigate its potential as a catalyst or a ligand in various chemical transformations. The hydroxyl and carboxyl groups can act as coordination sites for metal ions, making it a candidate for the development of novel catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions. The functionalization of benzoic acids onto magnetic nanoparticles has been shown to create effective and recyclable catalysts. nih.govrsc.org